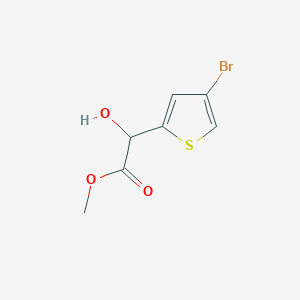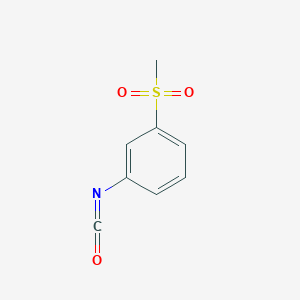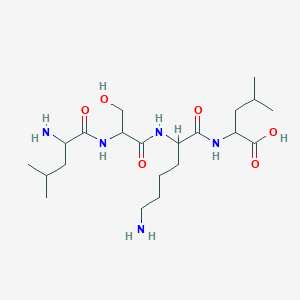![molecular formula C11H14N2S B12117589 N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)
N-tert-Butylbenzo[d]thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butylbenzo[d]thiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-tert-Butylbenzo[d]thiazol-2-amine typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. The reaction is carried out in the presence of a solvent such as n-propanol and an oxidizing agent. The process involves the formation of a salt between 2-mercaptobenzothiazole and tert-butylamine, followed by an oxidation reaction to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved using a similar method but optimized for higher yields and cost efficiency. For example, using n-propanol as a solvent can improve the yield to 99%, making the process more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylbenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfenamides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfenamides
Reduction: Thiols
Substitution: Various substituted benzothiazoles
Scientific Research Applications
N-tert-Butylbenzo[d]thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-tert-Butylbenzo[d]thiazol-2-amine involves its interaction with molecular targets in cells. For example, as a quorum sensing inhibitor, it interferes with the signaling pathways in bacteria, preventing them from coordinating activities such as biofilm formation and virulence production . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
- Benzothiazole
- 2-Mercaptobenzothiazole
- N-tert-Butyl-2-benzothiazolesulfenamide
Uniqueness
N-tert-Butylbenzo[d]thiazol-2-amine is unique due to its tert-butyl group, which enhances its stability and reactivity compared to other benzothiazole derivatives. This makes it particularly useful in industrial applications such as rubber vulcanization, where stability and reactivity are crucial .
Properties
Molecular Formula |
C11H14N2S |
|---|---|
Molecular Weight |
206.31 g/mol |
IUPAC Name |
N-tert-butyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C11H14N2S/c1-11(2,3)13-10-12-8-6-4-5-7-9(8)14-10/h4-7H,1-3H3,(H,12,13) |
InChI Key |
DBGNFSPOTXCHES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(m-tolyl)acetamide](/img/structure/B12117529.png)
![4-bromo-N-[(3-methylthiophen-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B12117532.png)

![1-({[4-(Trifluoromethoxy)phenoxy]acetyl}amino)cyclopentanecarboxylic acid](/img/structure/B12117540.png)



![4-Amino-5-(2,5-dimethyl-furan-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12117572.png)

![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![5-(3-methylphenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B12117586.png)
